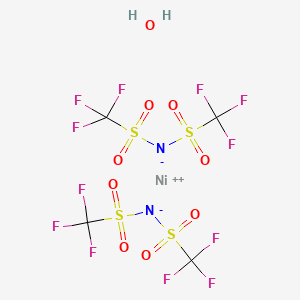
Nickel(II) bis(trifluoromethanesulfonimide) hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(II) bis(trifluoromethanesulfonimide) hydrate is a nickel-based compound with the molecular formula C4F12N2NiO8S4·xH2O. It is known for its catalytic properties and is widely used in various chemical reactions and industrial processes. The compound is characterized by its high stability and reactivity, making it a valuable component in the field of catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel(II) bis(trifluoromethanesulfonimide) hydrate can be synthesized through the reaction of nickel(II) salts with trifluoromethanesulfonimide in an aqueous medium. The reaction typically involves the following steps:
- Dissolution of nickel(II) salts (such as nickel(II) chloride) in water.
- Addition of trifluoromethanesulfonimide to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolation of the product by filtration and drying under reduced pressure .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. The compound is typically stored under inert gas (such as nitrogen or argon) to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Nickel(II) bis(trifluoromethanesulfonimide) hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of electrons.
Reduction: It can also be involved in reduction reactions, where it helps in the gain of electrons by other molecules.
Substitution: The compound can undergo substitution reactions, where one or more atoms in a molecule are replaced by another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Organic halides
- Grignard reagents
- Organolithium compounds
The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example:
- In oxidation reactions, the products may include oxidized organic compounds.
- In reduction reactions, the products may include reduced organic compounds.
- In substitution reactions, the products may include substituted organic compounds .
Scientific Research Applications
Nickel(II) bis(trifluoromethanesulfonimide) hydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which Nickel(II) bis(trifluoromethanesulfonimide) hydrate exerts its effects involves its ability to act as a catalyst in various chemical reactions. The compound facilitates the transfer of electrons and the formation of new chemical bonds, thereby accelerating the reaction rate. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparison with Similar Compounds
Nickel(II) bis(trifluoromethanesulfonimide) hydrate can be compared with other similar compounds, such as:
- Copper(II) trifluoromethanesulfonimide hydrate
- Iron(II) trifluoromethanesulfonate
- Zinc trifluoromethanesulfonate
These compounds share similar catalytic properties but differ in their reactivity and stability. This compound is unique due to its high stability and versatility in various chemical reactions .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;nickel(2+);hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Ni.H2O/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;;/h;;;1H2/q2*-1;+2; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXESDHJDHBRMLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.O.[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F12N2NiO9S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
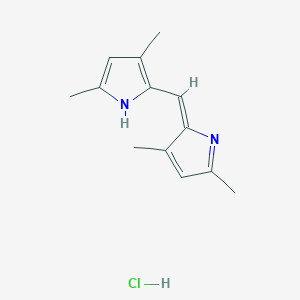
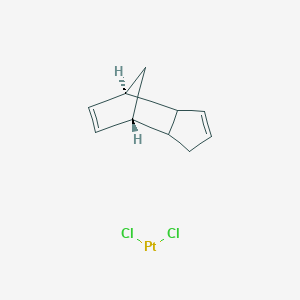
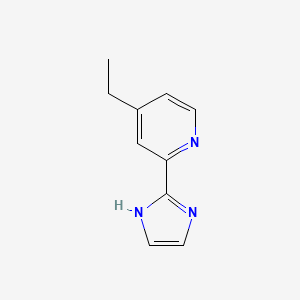
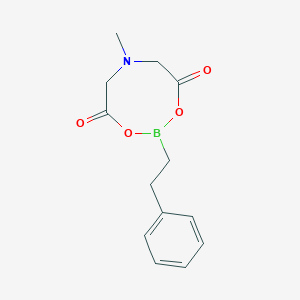
![4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B8204435.png)
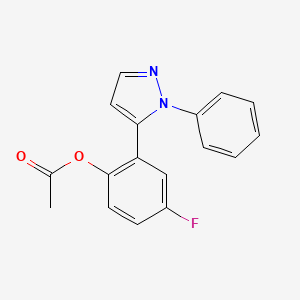
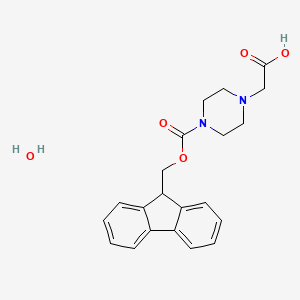
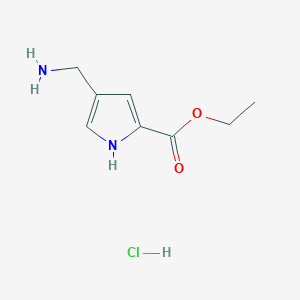
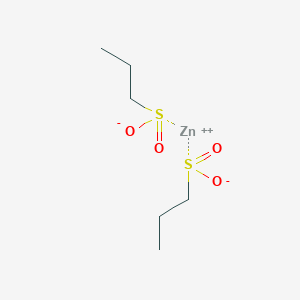
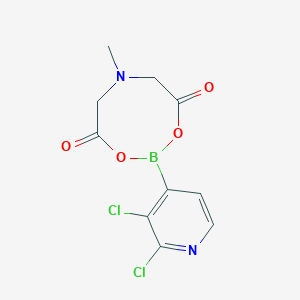
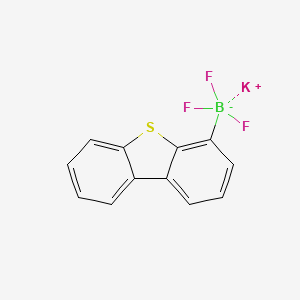
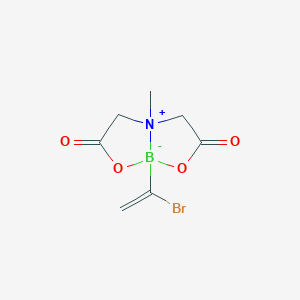
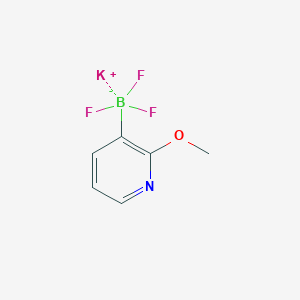
![(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine;trihydrate](/img/structure/B8204497.png)
